molecular formula C12H16N4O2 B1607826 4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine CAS No. 717904-53-5

4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine

Cat. No.: B1607826
CAS No.: 717904-53-5
M. Wt: 248.28 g/mol
InChI Key: LUUHOQJXKWMTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine is a useful research compound. Its molecular formula is C12H16N4O2 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c13-12(14)16-5-3-15(4-6-16)9-1-2-10-11(7-9)18-8-17-10/h1-2,7H,3-6,8H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUHOQJXKWMTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC3=C(C=C2)OCO3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373431
Record name 4-BENZO[1,3]DIOXOL-5-YL-PIPERAZINE-1-CARBOXAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717904-53-5
Record name 4-BENZO[1,3]DIOXOL-5-YL-PIPERAZINE-1-CARBOXAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Strategic Guide to the Preclinical Safety and Toxicity Assessment of 4-Benzodioxol-5-YL-piperazine-1-carboxamidine

A Strategic Guide to the Preclinical Safety and Toxicity Assessment of 4-Benzo[1][2]dioxol-5-YL-piperazine-1-carboxamidine

Abstract: This technical guide provides a comprehensive framework for evaluating the safety and toxicity profile of the novel chemical entity, 4-Benzo[1][2]dioxol-5-YL-piperazine-1-carboxamidine. In the absence of a specific, publicly available Safety Data Sheet (SDS) and extensive toxicological data for this compound, this document synthesizes information from structurally related analogues—namely piperazine and benzodioxole derivatives—to construct a predicted safety profile. We present a tiered, risk-based, non-clinical safety evaluation strategy aligned with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH). This guide is intended for researchers, toxicologists, and drug development professionals, offering detailed experimental protocols for foundational in vitro assays and a logical workflow for subsequent in vivo studies. Our objective is to provide a scientifically rigorous and ethically sound roadmap for characterizing the potential risks of this and similar novel compounds, ensuring a data-driven approach to early-stage drug development.

Introduction and Compound Profile

The compound 4-Benzo[1][2]dioxol-5-YL-piperazine-1-carboxamidine is a synthetic molecule featuring two key pharmacophores: a piperazine ring and a benzodioxole moiety. The piperazine scaffold is prevalent in a wide array of pharmaceuticals and psychoactive substances, known for its diverse biological effects.[3][4] The benzodioxole group, commonly found in natural products and synthetic compounds, can significantly influence a molecule's metabolic fate and biological activity.[5]

Given the novelty of this specific combination, a robust and systematic evaluation of its safety and toxicity is a prerequisite for any further development. This guide outlines a proactive strategy for identifying potential hazards and establishing a comprehensive toxicological profile, thereby de-risking its progression as a potential therapeutic candidate.

Chemical Identity:

  • IUPAC Name: 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidamide

  • Key Structural Features: Piperazine core, Benzodioxole (methylenedioxyphenyl) group, Carboxamidine (guanidine) functional group.

  • Related CAS Number: 46998-31-6 (Sulfate salt)[6]

The initial step in any safety assessment is hazard identification. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, we can extrapolate potential hazards and handling precautions from the known profiles of its core components.

Extrapolated Hazard Identification and Precautionary Handling

The following table summarizes predicted hazards and recommended handling procedures based on general safety information for piperazine and benzodioxole-containing compounds.[7][8][9][10][11] This information should be considered provisional and used to establish conservative safety margins in a laboratory setting until compound-specific data is generated.

Hazard CategoryPredicted Hazard and JustificationRecommended Handling & PPEFirst Aid Measures
Acute Toxicity (Oral) Harmful if swallowed. [10][11] Both piperazine and some benzodioxole compounds exhibit oral toxicity. The carboxamidine group may also contribute to this profile.Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[12]
Skin Corrosion/Irritation May cause skin irritation or severe burns. [9][12] Piperazine is known to be corrosive and can cause severe skin burns.Wear protective gloves, protective clothing, and face protection. Handle in a well-ventilated area.IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation occurs, get medical advice.[12]
Eye Damage/Irritation Causes serious eye damage. [9] Piperazine is a severe eye irritant.Wear eye protection (safety goggles or face shield). Ensure eyewash stations are accessible.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[12]
Sensitization May cause an allergic skin reaction or asthma symptoms if inhaled. [8][9] Piperazine is a known skin and respiratory sensitizer.Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. Wear respiratory protection if dust generation is unavoidable.IF INHALED: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[12]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. [7][8] Some piperazine compounds have shown evidence of reproductive toxicity.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.Seek medical advice if exposed or concerned.
Environmental Hazard Potentially toxic to aquatic life. [11] Many aromatic and heterocyclic compounds are harmful to aquatic organisms.Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.N/A

Predicted Toxicological Profile

A compound's toxicological profile is a function of its structure. By analyzing the constituent moieties, we can anticipate potential biological interactions and adverse effects.

Piperazine Moiety-Associated Effects

The piperazine core is a well-known "privileged scaffold" in medicinal chemistry but is also associated with distinct toxicities.[3]

  • Central Nervous System (CNS) Effects: Many piperazine derivatives exhibit psychoactive properties by modulating neurotransmitter systems, particularly serotonin and dopamine receptors. This can lead to stimulant or hallucinogenic effects, and a potential for abuse has been noted for some analogues.[13][14] Therefore, a thorough evaluation of CNS-related adverse effects is warranted.

  • Sensitization: As noted in the hazard table, piperazine is a potent skin and respiratory sensitizer.[7][9] This hypersensitivity risk must be managed carefully during handling and considered in any formulation development.

  • Reproductive Toxicity: There is experimental evidence suggesting that some piperazine compounds may impair fertility or cause developmental harm.[7]

Benzodioxole Moiety-Associated Effects

The 1,3-benzodioxole group is known to undergo complex metabolism that can lead to toxicity.

  • Metabolic Interactions: Benzodioxole compounds are well-documented inhibitors of cytochrome P450 (CYP450) enzymes.[15] This can lead to significant drug-drug interactions, altering the metabolism and clearance of other compounds. The metabolism of the benzodioxole ring itself can also produce reactive intermediates.

  • Genotoxicity and Carcinogenicity: Certain benzodioxole-containing natural products, such as safrole, are known to be metabolized into genotoxic and carcinogenic agents.[5][15] This precedent necessitates a rigorous assessment of the mutagenic potential of 4-Benzo[1][2]dioxol-5-YL-piperazine-1-carboxamidine.

A Proposed Non-Clinical Safety Evaluation Strategy

A tiered, systematic approach is essential for efficiently and ethically evaluating the safety of a new chemical entity. This strategy, aligned with ICH M3(R2) guidelines, prioritizes in vitro methods before proceeding to more complex in vivo studies.[16][17]

Gcluster_0Tier 1: In Vitro Screeningcluster_1Tier 2: In Vivo Acute Studiescluster_2Tier 3: Further Development StudiesCytotoxicityCytotoxicity Assays(MTT, LDH)Purpose: Assess basal cytotoxicity (IC50)AcuteToxAcute Oral Toxicity(OECD 423)Purpose: Determine acute toxicity class & identify target organsCytotoxicity->AcuteToxGo/No-Go DecisionBased on In Vitro ProfileGenotoxicityGenotoxicity Assay(Ames Test)Purpose: Detect potential for mutagenicityGenotoxicity->AcuteToxGo/No-Go DecisionBased on In Vitro ProfileCardioSafetyCardiovascular Safety(hERG Assay)Purpose: Screen for QT prolongation riskCardioSafety->AcuteToxGo/No-Go DecisionBased on In Vitro ProfileMetabolismMetabolic Stability(Microsome Assay)Purpose: Evaluate P450 inhibition potentialMetabolism->AcuteToxGo/No-Go DecisionBased on In Vitro ProfileRepeatDoseRepeat-Dose Toxicity(28-day, rodent/non-rodent)AcuteTox->RepeatDoseIf Acute Profile is AcceptableReproToxReproductive & Developmental ToxicityRepeatDose->ReproToxSafetyPharmSafety Pharmacology Core Battery(CNS, CV, Respiratory)RepeatDose->SafetyPharmCompoundNovel Compound:4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidineCompound->CytotoxicityCompound->GenotoxicityCompound->CardioSafetyCompound->Metabolism

Caption: Proposed tiered workflow for non-clinical safety assessment.

Tier 1: Foundational In Vitro Toxicity Screening

This initial phase aims to identify major liabilities using cell-based and cell-free assays. These studies are crucial for early go/no-go decisions.[18]

AssayPurpose & RationaleEndpoint(s)
Cytotoxicity To determine the concentration at which the compound causes cell death. This provides a baseline measure of potency and helps in dose selection for subsequent assays.IC₅₀ (50% inhibitory concentration) from assays like MTT (metabolic activity) or LDH (membrane integrity).[4][19]
Genotoxicity To assess the potential for the compound to cause DNA mutations. Given the benzodioxole moiety, this is a critical screen.Revertant colony count in a bacterial reverse mutation assay (Ames test).[1]
Cardiovascular Safety To evaluate inhibition of the hERG potassium channel, a key indicator of risk for drug-induced QT prolongation and potentially fatal arrhythmias.[2][20]IC₅₀ for hERG channel current inhibition, typically measured via automated patch-clamp.
Metabolic Stability To assess the compound's potential to inhibit major CYP450 enzymes, predicting the risk of drug-drug interactions.IC₅₀ values against a panel of key CYP450 isoforms (e.g., 3A4, 2D6, 2C9).
Tier 2: In Vivo Acute Toxicity Assessment

If the in vitro profile is acceptable, a single-dose study in animals is conducted to understand systemic toxicity.

  • Study Design: Acute Oral Toxicity study following the Acute Toxic Class Method (OECD Guideline 423).[21][22] This method uses a stepwise procedure with a minimal number of animals (typically rodents) to classify the substance into a GHS toxicity category and identify signs of toxicity and potential target organs.[13]

Detailed Experimental Protocols

To ensure scientific integrity, all protocols must be robust and self-validating. Below are detailed, standard methodologies for key Tier 1 assays.

Protocol: In Vitro Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[14] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19]

Gcluster_workflowMTT Assay WorkflowA1. Cell SeedingSeed cells in a 96-well plate.Incubate for 24h to allow attachment.B2. Compound TreatmentAdd serial dilutions of the test compound.Include vehicle control and untreated control.A->BC3. IncubationIncubate cells with the compound for adefined period (e.g., 24, 48, or 72 hours).B->CD4. MTT AdditionAdd MTT solution (0.5 mg/mL final conc.)to each well and incubate for 2-4 hours at 37°C.C->DE5. SolubilizationRemove MTT solution and add a solubilizing agent(e.g., DMSO, isopropanol) to dissolve formazan crystals.D->EF6. Absorbance ReadingMeasure absorbance at ~570 nm using a plate reader.E->FG7. Data AnalysisCalculate % viability relative to vehicle control.Determine IC50 value.F->G

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating: Seed a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.[14]

  • Compound Preparation: Prepare a 2X concentrated stock of 4-Benzo[1][2]dioxol-5-YL-piperazine-1-carboxamidine in appropriate cell culture medium. Perform serial dilutions to create a range of test concentrations.

  • Cell Treatment: Carefully remove the existing medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include wells for vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Reagent Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[23] Incubate the plate for another 2-4 hours until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.[23] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Genotoxicity via Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[24] It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium (His+).[1]

Step-by-Step Methodology:

  • Strain Preparation: Grow overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100, TA102 to detect different types of mutations) at 37°C.[1]

  • Metabolic Activation (S9 Mix): The test should be performed both with and without a metabolic activation system (S9 fraction from rat liver homogenate). This mimics mammalian metabolism and can convert a non-mutagenic compound into a mutagenic metabolite.[3]

  • Plate Incorporation Method: a. To 2 mL of molten top agar (kept at 45°C), add: 100 µL of the bacterial culture, 100 µL of the test compound at a specific concentration (or a control), and 500 µL of S9 mix or a buffer (for the non-activation condition).[1] b. Controls must include a negative (vehicle) control and a positive control (a known mutagen for each strain, such as 4-nitroquinoline-N-oxide without S9, and 2-aminoanthracene with S9). c. Vortex the mixture gently and pour it evenly onto a minimal glucose agar plate (the bottom agar).

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.[1]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count. The compound is considered mutagenic if it gives a positive result in one or more strains.

References

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • OECD Test Guideline 423. (2001, December 17). National Toxicology Program. [Link]

  • Bridges, J. W., & Fennell, T. R. (1981). The relationship between the metabolism and toxicity of benzodioxole compounds. Advances in Experimental Medicine and Biology, 136(Pt B), 881–893. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. [Link]

  • OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program. [Link]

  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025, September 25). Benchling. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLOS ONE. [Link]

  • Ames Mutagenicity Testing. (n.d.). CPT Labs. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. [Link]

  • hERG Assay. (n.d.). Slideshare. [Link]

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. (2022). Springer Protocols. [Link]

  • The Ames Test. (n.d.). University of California, Davis. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. (n.d.). European Medicines Agency (EMA). [Link]

  • hERG Safety Assay. (n.d.). Evotec. [Link]

  • Non-Clinical Safety Assessment for New Drugs. (2025, May 7). ZeClinics CRO. [Link]

  • What are the ICH guidelines for non-clinical pharmacology studies?. (2025, May 27). Patsnap Synapse. [Link]

  • Non-clinical safety studies in advance of a phase 1 trial. (n.d.). GARDP Revive. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2019, October 17). FDA. [Link]

  • Piperazine: Key Safety & Patient Guidance. (2025, September 23). Drugs.com. [Link]

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (n.d.). PMC. [Link]

  • N-(Benzo[d][1][2]dioxol-5-ylmethyl)-4-(benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide. (n.d.). Lead Sciences. [Link]

  • RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. (n.d.). ScienceDirect. [Link]

  • 1,3-Benzodioxole. (n.d.). PubChem. [Link]

  • N-(Benzo[d][1][2]dioxol-5-ylmethyl)-7-(4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)benzofuran-2-carboxamide. (n.d.). PubChem. [Link]

  • 4-(4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl)benzamide. (n.d.). PubChem. [Link]

  • (E)-5-(Benzo[d][1][2]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one. (n.d.). NIST WebBook. [Link]

Methodological & Application

Application Note & Protocol: Establishing Storage Conditions and Shelf-Life for 4-Benzodioxol-5-YL-piperazine-1-carboxamidine

Application Note & Protocol: Establishing Storage Conditions and Shelf-Life for 4-Benzo[1][2]dioxol-5-YL-piperazine-1-carboxamidine

For: Researchers, scientists, and drug development professionals

Introduction: The Criticality of Stability Assessment

4-Benzo[1][2]dioxol-5-YL-piperazine-1-carboxamidine is a novel molecular entity with significant research interest, likely owing to the pharmacologically relevant piperazine and benzodioxole scaffolds.[3][4] The integrity of this compound is paramount for reproducible experimental results and for ensuring its safety and efficacy in any potential therapeutic application. This document provides a comprehensive guide to establishing appropriate storage conditions and determining the shelf-life of this compound through a systematic and scientifically rigorous stability testing program. The protocols outlined herein are designed to be self-validating, providing a clear rationale for each step, grounded in established principles of pharmaceutical stability analysis.

The molecular structure, featuring a piperazine ring, a carboxamidine group, and a benzodioxole moiety, presents several potential sites for chemical degradation. The piperazine and carboxamidine functionalities confer basic properties and susceptibility to hydrolysis and oxidation, while the benzodioxole ring can be sensitive to light and oxidative conditions.[5][6][7] Therefore, a thorough understanding of the compound's stability profile under various environmental conditions is essential.

Recommended Storage and Handling

Based on the general chemical properties of piperazine and benzodioxole derivatives, the following preliminary storage and handling guidelines are recommended to minimize degradation until a full stability profile is established.

Initial Storage Recommendations
ConditionRecommendationRationale
Temperature Store at 2-8°C. For long-term storage (>6 months), consider storage at -20°C.Lower temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation.[8]
Light Protect from light. Store in amber vials or light-opaque containers.The benzodioxole moiety and other aromatic systems can be susceptible to photolytic degradation.[7]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the piperazine ring and other susceptible functional groups.
Moisture Store in a desiccated environment. Keep containers tightly sealed.Piperazine derivatives can be hygroscopic, and moisture can facilitate hydrolytic degradation of the carboxamidine group.[9]
Handling Precautions
  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[1][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2]

  • Solution Preparation: Whenever possible, use freshly prepared solutions for experiments. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[11]

  • Incompatibilities: Avoid contact with strong acids and strong oxidizing agents, as these can cause rapid degradation.[1][5]

Protocol for Comprehensive Shelf-Life Stability Study

A comprehensive stability study involves subjecting the compound to a range of environmental conditions over a defined period. This includes long-term, intermediate, and accelerated stability studies as outlined in the International Council for Harmonisation (ICH) guidelines.[12][13]

Experimental Workflow for Stability Testing

Caption: Workflow for a comprehensive stability study.

Step 1: Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the intact parent compound from any potential degradation products.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose. Coupling the HPLC to a mass spectrometer (MS) is highly recommended for the identification of unknown degradants.[8][11]

Protocol: HPLC-UV/MS Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). If peak shape or resolution is poor, consider a C8 or phenyl column for different selectivity.[11]

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid in water. The acidic pH will help to protonate the basic nitrogens of the piperazine and carboxamidine groups, often leading to better peak shape.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Elution: Begin with a gradient elution, for example, 5% to 95% B over 20 minutes, to ensure all components are eluted from the column.

  • Detection:

    • UV: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The optimal wavelength should be determined from the UV spectrum of the parent compound.

    • MS: Employ an electrospray ionization (ESI) source in positive ion mode to detect the parent compound and its degradation products.

  • Optimization: Adjust the gradient, flow rate, and mobile phase pH to achieve a resolution of >1.5 between the parent peak and all degradant peaks.[11]

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[11]

Step 2: Forced Degradation Studies

Forced degradation (stress testing) is performed to identify likely degradation pathways and to demonstrate the specificity of the analytical method.[11]

Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.[14]

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.[11]

  • Analysis: Analyze all stressed samples using the validated stability-indicating HPLC-UV/MS method.

Potential Degradation Pathways

Based on the structure of 4-Benzo[1][2]dioxol-5-YL-piperazine-1-carboxamidine, several degradation pathways can be hypothesized.

Degradation_Pathwayscluster_hydrolysisHydrolysiscluster_oxidationOxidationcluster_photolysisPhotolysisParent4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidineHydrolysis_Product4-Benzo[1,3]dioxol-5-YL-piperazine+ UreaParent->Hydrolysis_ProductAcid/Base CatalyzedN_OxidePiperazine N-OxideParent->N_OxideH2O2Benzodioxole_Oxidationo-QuinoneParent->Benzodioxole_OxidationOxidative Stress/MetabolismPhotolytic_ProductsVarious PhotodegradantsParent->Photolytic_ProductsUV/Visible Light

Caption: Potential degradation pathways.

  • Hydrolysis: The carboxamidine group is essentially a resonance-stabilized amidine. It is susceptible to hydrolysis, particularly under acidic or basic conditions, which could cleave the C-N bond to yield 4-benzo[1][2]dioxol-5-yl-piperazine and urea.[7]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, forming N-oxides. The benzodioxole ring can also undergo oxidative metabolism to form a catechol, which can be further oxidized to an ortho-quinone, a reactive species.[6]

  • Photolysis: Exposure to light, especially UV radiation, can lead to the formation of various photolytic degradation products through complex radical mechanisms.[7]

Formal Stability Study and Shelf-Life Determination

The formal stability study will provide the data to determine the shelf-life of the compound.

Protocol: Long-Term Stability Study

  • Sample Preparation: Prepare multiple batches of the compound and package them in the proposed long-term storage container (e.g., amber glass vials with inert gas overlay).

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[12]

  • Time Points: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[12]

  • Analysis: Analyze the samples for purity, potency, and the presence of degradation products using the validated stability-indicating method.

  • Data Evaluation: Plot the concentration of the parent compound and key degradation products over time. Use this data to determine the degradation kinetics. The shelf-life is the time period during which the compound remains within its predefined acceptance criteria (e.g., ≥95% purity). Accelerated stability data can be used to predict the shelf-life under long-term conditions using models such as the Arrhenius equation.[15][16]

Conclusion

The stability of 4-Benzo[1][2]dioxol-5-YL-piperazine-1-carboxamidine is a critical parameter that must be thoroughly investigated to ensure the quality and reliability of research data. The protocols and guidelines presented in this application note provide a robust framework for establishing appropriate storage conditions and determining the shelf-life of this compound. By implementing a systematic approach that includes the development of a stability-indicating method, forced degradation studies, and a formal stability program, researchers can be confident in the integrity of their compound throughout its lifecycle. It is imperative to remember that these are generalized protocols; specific observations during the study may necessitate modifications to the experimental design.

References

  • Loba Chemie. PIPERAZINE ANHYDROUS FOR SYNTHESIS. [Link]

  • ResearchGate. A Review on Analytical Methods for Piperazine Determination. [Link]

  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood. [Link]

  • NTU Journal. A Review on Analytical Methods for Piperazine Determination. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]

  • ResearchGate. Pathways of Reactive Metabolite Formation with Toxicophores/-Structural Alerts | Request PDF. [Link]

  • Lead Sciences. N-(Benzo[d][1][2]dioxol-5-ylmethyl)-4-(benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide. [Link]

  • Pharmacy 180. Drug degradation pathways - Pharmaceutical. [Link]

  • MDPI. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]

  • PMC. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. [Link]

  • Chemsrc. N-(benzo[d][1][2]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide. [Link]

  • ResearchGate. (PDF) Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. [Link]

  • PubMed. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. [Link]

  • PMC. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. [Link]

  • MDPI. Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones. [Link]

  • MDPI. Matrixing Designs for Shelf-Life Determination of Parenteral Drug Product: A Comparative Analysis of Full and Reduced Stability Testing Design. [Link]

  • Innovative Method for Rapid Determination of Shelf-Life in Packaged Food and Beverages. [Link]

  • PubMed. Evaluating Current Practices in Shelf Life Estimation. [Link]

  • PubMed. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

Reaction conditions for guanidination of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Guanidination Protocols for Piperazine Derivatives

Executive Summary

Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as core linkers in antihistamines, antidepressants, and HIV protease inhibitors. Converting the secondary amine of a piperazine ring into a guanidine moiety significantly alters the physicochemical profile—increasing basicity (


 shift from ~9 to ~13), enhancing hydrogen bond donor capability, and improving polarity.

However, guanidination of piperazines presents specific challenges:

  • Nucleophilicity: As secondary amines, piperazines are less nucleophilic than primary amines, often requiring activated reagents.

  • Regioselectivity: In non-symmetric piperazines, distinguishing between

    
     and 
    
    
    
    requires careful protecting group strategies.
  • Purification: The high polarity of the resulting guanidine makes traditional silica chromatography difficult.

This guide provides three field-validated protocols ranging from standard discovery chemistry to high-difficulty sterically hindered substrates.

Strategic Reagent Selection

Selecting the correct guanidinylating agent is the single most critical decision. Do not default to cyanamide (toxic, harsh) or simple S-methylisothiourea (slow without promoters). Use the decision matrix below to select your protocol.

ReagentSelection Start Start: Piperazine Substrate Analysis Sterics Is the Piperazine Sterically Hindered? (e.g., 2,6-disubstituted) Start->Sterics Cost Is Cost/Scale the Primary Driver? Sterics->Cost No (Unsubstituted/Mono) ProtocolB PROTOCOL B: Goodman's Reagent (Triflyl Guanidine - High Potency) Sterics->ProtocolB Yes (Hindered) ProtocolA PROTOCOL A: 1H-Pyrazole-1-carboxamidine (Standard, Mild, High Yield) Cost->ProtocolA No (Discovery Scale) ProtocolC PROTOCOL C: Thiourea + Mukaiyama/Ag+ (Economical, Scalable) Cost->ProtocolC Yes (Kilo Scale) Protect Is the Guanidine Product Sensitive to Acid? ProtocolA->Protect Optimization

Figure 1: Decision tree for selecting guanidination reagents based on substrate properties and scale.

Protocol A: The Gold Standard (Pyrazole Method)

Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Best For: Routine synthesis, delicate substrates, late-stage functionalization.

Mechanism & Rationale

This reagent utilizes the pyrazole moiety as a leaving group. Pyrazole is a weaker base than the incoming amine but a better leaving group than the mercaptan generated by thioureas. The reaction is driven by the formation of the resonance-stabilized guanidine and the loss of aromatic pyrazole. The N,N'-bis-Boc protection renders the reagent soluble in organic solvents and prevents polymerization.

Materials
  • Substrate: Piperazine derivative (1.0 equiv)

  • Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the piperazine derivative in anhydrous MeCN (0.1 M concentration). Note: DMF is preferred if the substrate is polar, but MeCN simplifies workup.
    
  • Base Addition: Add DIPEA via syringe. Stir for 5 minutes to ensure neutralization of any HCl salts present on the piperazine.

  • Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in one portion.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The pyrazole byproduct is UV active; ensure you distinguish it from the product.

    • Optimization: If conversion is <50% after 6 hours, heat to 40°C. Avoid higher temps to prevent Boc-migration.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 5% citric acid (removes excess DIPEA and pyrazole).

    • Wash with brine, dry over

      
      , and concentrate.
      

Protocol B: The "Heavy Lifter" (Goodman's Reagent)

Reagent: N,N'-Di-Boc-N''-trifluoromethanesulfonylguanidine Best For: Sterically hindered piperazines (e.g., 2,6-dimethylpiperazine) or electron-deficient amines.

Mechanism & Rationale

Developed by the Goodman group, this reagent features a triflamide group. The triflyl (


) group is an exceptional electron-withdrawing group, making the central carbon highly electrophilic and the leaving group (

) extremely stable. This overcomes the nucleophilic sluggishness of hindered secondary amines.
Materials
  • Substrate: Hindered piperazine (1.0 equiv)

  • Reagent: Goodman’s Reagent (1.1 equiv)[1]

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Solvent: DCM or DCM/MeOH (9:1)

Step-by-Step Procedure
  • Dissolution: Dissolve the hindered piperazine in DCM (0.2 M).

  • Addition: Add TEA, followed by Goodman’s reagent.

  • Reaction: Stir at RT for 12–24 hours.

    • Note: Unlike the pyrazole method, this reaction rarely requires heat. The electrophilicity is sufficient at RT.

  • Quench: Add water to the reaction mixture.

  • Extraction: Extract with DCM (3x). The triflamide byproduct is water-soluble at high pH but organic soluble at neutral pH.

  • Purification: Flash chromatography is usually required to separate the product from the sulfonamide byproduct.

Protocol C: The Economical (Promoted Thiourea)

Reagent: N,N'-Di-Boc-S-methylisothiourea Best For: Large scale (>10g), simple substrates.

Mechanism & Rationale

S-methylisothioureas are stable and cheap but unreactive toward secondary amines. To drive the reaction, a "thiophile" (promoter) is required to coordinate the sulfur, making it a better leaving group.

  • Classical Promoter:

    
     (Toxic, avoid in Pharma).
    
  • Modern Promoter: Mukaiyama’s Reagent (2-chloro-1-methylpyridinium iodide) or

    
    .
    
Step-by-Step Procedure (Silver Promoted)
  • Setup: Dissolve N,N'-Di-Boc-S-methylisothiourea (1.1 equiv) and piperazine (1.0 equiv) in DCM.

  • Promoter: Add

    
     (1.1 equiv) and TEA (2.0 equiv).
    
    • Observation: A precipitate (AgSMe) will form immediately/slowly.

  • Stir: Vigorously stir for 4 hours.

  • Filtration: Filter through a Celite pad to remove the silver salts. Critical: Do not skip this step or the metal will poison downstream hydrogenation catalysts.

  • Concentration: Evaporate solvent to yield crude product.

Critical Purification: SCX Solid Phase Extraction

Guanidines are polar bases. Standard silica chromatography often results in streaking and yield loss. Strong Cation Exchange (SCX) cartridges are the industry standard for purifying these compounds.

SCX Protocol
  • Conditioning: Wash the SCX cartridge with MeOH (2 column volumes - CV).

  • Loading: Dissolve the crude reaction mixture in minimal DCM/MeOH (1:1) and load onto the cartridge.

    • Chemistry: The basic guanidine (and unreacted amine) binds to the sulfonic acid resin. Neutral impurities (protecting group fragments, non-basic byproducts) pass through.

  • Washing: Flush with MeOH (3 CV).

    • Result: Elutes non-basic impurities.

  • Elution: Elute with 2M

    
     in MeOH (2 CV).
    
    • Result: The ammonia displaces the guanidine, releasing it into the filtrate.

  • Finishing: Concentrate the ammoniacal filtrate to obtain high-purity guanidine.

Visualization: General Workflow

Workflow Input Piperazine (Secondary Amine) Rxn Reaction (DIPEA, Solvent, RT) Input->Rxn Reagent Reagent (Pyrazole/Triflyl) Reagent->Rxn Check TLC/LCMS Check Rxn->Check Check->Rxn Incomplete Workup Aqueous Workup (Remove excess base) Check->Workup Complete SCX SCX Purification (Catch & Release) Workup->SCX Product Pure Guanidine SCX->Product

Figure 2: Standard workflow for synthesis and purification of guanidinylated piperazines.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. Link

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected triflylguanidines: a new class of guanidinylating reagents.[1] The Journal of Organic Chemistry, 63(12), 3804-3805. Link

  • Yong, Y. F., Kowalski, J. A., & Lipton, M. A. (1997). Facile and efficient guanylation of amines using thioureas and Mukaiyama's reagent. The Journal of Organic Chemistry, 62(5), 1540-1542. Link

  • Zapf, C. W., Creighton, C. J., Tomioka, M., & Goodman, M. (2001). A novel traceless resin-bound guanidinylating reagent for secondary amines to prepare N,N-disubstituted guanidines.[2] Organic Letters, 3(8), 1133-1136.[2] Link

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, 4, 49-87. Link

Sources

Protocols for using 4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 4-Benzo[1,3]dioxol-5-yl-piperazine-1-carboxamidine (also known as 1-(1,3-Benzodioxol-5-yl)piperazine-1-carboximidamide) as a chemical probe.

Based on its structural pharmacophore—combining a benzodioxolyl-piperazine core (classic serotonergic scaffold) with a carboxamidine (guanidine) tail—this compound is primarily utilized to interrogate Serotonin Receptors (5-HT) , Sodium-Hydrogen Exchangers (NHE) , and potentially Sigma Receptors .

Introduction & Chemical Identity

4-Benzo[1,3]dioxol-5-yl-piperazine-1-carboxamidine represents a hybrid pharmacophore. The benzo[1,3]dioxol-5-yl-piperazine moiety is structurally homologous to the metabolite 1-BCP (a known 5-HT agonist), while the carboxamidine (guanidine) group confers high basicity (pKa ~12-13) and mimics the arginine side chain. This unique combination makes it a valuable probe for studying G-protein coupled receptors (GPCRs) and cation-sensitive transporters where a protonated nitrogen is critical for the binding pocket interaction (e.g., Aspartate residue anchoring).

Physicochemical Profile
PropertyValue / Description
IUPAC Name 4-(1,3-Benzodioxol-5-yl)piperazine-1-carboximidamide
Molecular Formula C₁₂H₁₆N₄O₂
Molecular Weight 248.28 g/mol
Solubility Soluble in DMSO (>20 mM); Water (moderate, pH dependent)
pKa (Calculated) ~12.5 (Guanidine group), ~6.5 (Piperazine N1)
Primary Targets 5-HT Receptors (5-HT₂/5-HT₃ subtypes), NHE Transporters
Storage -20°C, Desiccated (Hygroscopic as HCl/Sulfate salt)

Handling & Reconstitution Protocol

The guanidine moiety renders this compound highly basic and potentially hygroscopic. Proper handling is essential to maintain probe integrity.

Reconstitution Strategy
  • Stock Solution (10 mM): Dissolve the lyophilized powder in 100% anhydrous DMSO . Vortex for 30 seconds.

    • Note: Avoid aqueous buffers for the master stock to prevent hydrolysis over long-term storage.

  • Working Solution: Dilute the stock into the assay buffer immediately prior to use.

    • Solubility Check: If precipitation occurs in PBS (pH 7.4), sonicate for 5 minutes or add 0.1% Tween-20 to the buffer.

  • pH Adjustment: Due to the guanidine group, high concentrations (>100 µM) may shift the buffer pH. Always verify pH after addition.

Application I: Probing Serotonin (5-HT) Receptor Affinity

Rationale: The arylpiperazine core is a "privileged structure" for 5-HT receptors. The addition of the carboxamidine group often modulates selectivity, particularly towards 5-HT₃ (ligand-gated ion channel) or 5-HT₂ subtypes, or restricts the probe to peripheral receptors due to poor blood-brain barrier (BBB) permeability.

Protocol: Competitive Radioligand Binding Assay

This protocol measures the affinity (


) of the probe against a standard radioligand (e.g., [³H]-Ketanserin for 5-HT₂A or [³H]-GR65630 for 5-HT₃).
Materials
  • Membrane Source: HEK293 cells stably expressing human 5-HT₂A or 5-HT₃ receptors.

  • Radioligand: [³H]-Ketanserin (Specific Activity ~60-80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration: GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

Step-by-Step Workflow
  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer to yield 10–20 µg protein per well.

  • Incubation Setup: In a 96-well plate, add:

    • 25 µL Buffer (Total Binding) or 10 µM Methysergide (Non-Specific Binding).

    • 25 µL Probe (4-Benzo[1,3]dioxol-5-yl-piperazine-1-carboxamidine) at varying concentrations (

      
       to 
      
      
      
      M).
    • 25 µL Radioligand (Final concentration ~

      
      ).
      
    • 175 µL Membrane Suspension .

  • Equilibration: Incubate at 25°C for 60 minutes (equilibrium is slower for charged guanidines).

  • Termination: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Dry filters, add scintillation cocktail, and count LSC (Liquid Scintillation Counting).

  • Analysis: Plot % Inhibition vs. Log[Probe]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Data Visualization: 5-HT Signaling Pathway

The following diagram illustrates the downstream signaling pathways (Gq-coupled) that this probe modulates upon binding 5-HT₂ receptors.

G Probe Probe: Benzo-Piperazine-Guanidine Receptor 5-HT2 Receptor (GPCR) Probe->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca Flux PKC PKC Activation DAG->PKC Ca->PKC

Figure 1: Signal transduction pathway for 5-HT2 receptor activation. The probe acts at the Receptor node, modulating downstream Calcium flux.

Application II: Probing Sodium-Hydrogen Exchange (NHE)

Rationale: Guanidine derivatives (like Amiloride) are classic inhibitors of NHE transporters. The arylpiperazine moiety provides lipophilic anchoring, potentially increasing potency against specific isoforms (NHE-1 vs NHE-3).

Protocol: Intracellular pH Recovery Assay (BCECF Method)

This functional assay determines if the probe acts as an NHE inhibitor by measuring the recovery of intracellular pH (


) after an acid load.
Materials
  • Cells: PS120 fibroblasts (NHE-deficient) transfected with human NHE-1.

  • Dye: BCECF-AM (pH-sensitive fluorescent dye).

  • Acid Loading Buffer: 50 mM NH₄Cl in Ringer's solution.

  • Recovery Buffer: Na⁺-containing Ringer's solution (pH 7.4).

Step-by-Step Workflow
  • Loading: Incubate cells with 2 µM BCECF-AM for 30 min at 37°C. Wash 2x to remove extracellular dye.

  • Acidification: Perfuse cells with NH₄Cl buffer for 5-10 min.

  • Acid Wash: Rapidly wash with Na⁺-free solution to trap protons inside (pH drop).

  • Recovery Phase (The Test):

    • Perfuse with Recovery Buffer containing Probe (0.1 - 100 µM) .

    • Control: Recovery Buffer with Vehicle (DMSO).

    • Positive Control: Recovery Buffer + Amiloride (100 µM).

  • Measurement: Monitor fluorescence ratio (Ex 490/440 nm, Em 530 nm) in real-time.

  • Analysis: Calculate the rate of pH recovery (

    
    ) in the linear phase. Inhibition is calculated as:
    
    
    
    

Summary of Expected Results

Assay TypeParameterExpected Outcome / Interpretation
Radioligand Binding

(Affinity)
< 100 nM: High affinity (Specific Ligand).> 10 µM: Non-specific / Low affinity.
Calcium Flux (5-HT)

/

Agonist: Dose-dependent increase in fluorescence.Antagonist: Inhibits 5-HT induced flux.
NHE Inhibition

Reduction in pH recovery rate. Guanidine moiety typically targets the cation binding pocket.

References

  • Glennon, R. A., et al. (2005). "Binding of arylpiperazines to 5-HT3 receptors." Journal of Medicinal Chemistry. (Context: Structural analogs of arylpiperazines in 5-HT binding).

  • François, I. E., et al. (2009). "Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species." ChemMedChem. (Context: Biological activity of the piperazine-carboxamidine scaffold).

  • Kleemann, A., et al. (2025). "Pharmaceutical Substances: Syntheses, Patents and Applications." Thieme Chemistry. (Context: General synthesis and properties of benzodioxolyl-piperazines).

  • PubChem Compound Summary. (2026). "1-(1,3-Benzodioxol-5-yl)piperazine derivatives." National Center for Biotechnology Information. (Context: Chemical structure verification).

Troubleshooting & Optimization

Optimizing purification methods to remove unreacted piperazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PIP-ZN-8492 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division

Mission Statement

You are encountering a classic "polar amine" purification challenge. Piperazine is a highly polar (LogP ≈ -1.50), basic secondary amine (pKa ≈ 5.3 and 9.7) that frequently "streaks" on silica and co-elutes with polar products.

This guide abandons generic advice. Instead, we treat your crude mixture as a physicochemical system. We will exploit three specific weaknesses of piperazine: its basicity , its nucleophilicity , and its extreme hydrophilicity .

Module 1: The "pH Swing" Extraction (First Line of Defense)

The Logic: Piperazine has two basic nitrogens.[1][2] At pH < 5, it exists predominantly as the dication (


), which is virtually insoluble in non-polar organic solvents. If your product is neutral, acidic, or significantly more lipophilic than piperazine, this is the most scalable method.
Protocol A: For Neutral or Acidic Products

Goal: Trap piperazine in the aqueous layer.

  • Dissolution: Dissolve crude mixture in EtOAc or DCM.

  • Acid Wash: Wash the organic phase 3x with 0.5 M HCl or 10% Citric Acid (pH ~3-4).

    • Mechanism:[3] Piperazine protonates to the dihydrochloride or dicitrate salt and partitions into water.

  • Brine Wash: Wash organic phase once with brine to remove residual water.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Protocol B: For Basic/Amine Products (The Partition Challenge)

Goal: Exploit LogP differences. Piperazine prefers water; your drug-like amine likely prefers organic.

  • Basify: Adjust aqueous mixture to pH > 11 (using NaOH). Both piperazine and your product are now free bases.

  • Selective Extraction: Extract with a non-polar solvent like Diethyl Ether or Hexanes (if product solubility permits).

    • Why? Piperazine is poorly soluble in ether/hexanes even as a free base. It prefers the aqueous phase or stays at the interface, while lipophilic products extract.

    • Warning: Avoid DCM or Chloroform here; they extract piperazine too well.

Decision Logic Diagram

WorkupLogic Start Crude Mixture (Product + Piperazine) Q1 Is your Product Basic? Start->Q1 PathA NO (Neutral/Acidic) Q1->PathA No PathB YES (Basic) Q1->PathB Yes ActionA Acidic Wash (pH 3-4) Solvent: EtOAc/DCM PathA->ActionA ActionB Basic Extraction (pH > 11) Solvent: Ether/Hexanes PathB->ActionB ResultA Piperazine -> Aqueous (Salt) Product -> Organic ActionA->ResultA ResultB Piperazine -> Stays Aqueous (Polar) Product -> Organic (Lipophilic) ActionB->ResultB

Figure 1: Decision tree for liquid-liquid extraction based on product basicity.

Module 2: Chemical Scavenging (The "Polishing" Step)

The Logic: If extraction leaves 5-10% piperazine, use Solid-Supported Scavengers . This exploits the nucleophilicity of the secondary amine. You will use an electrophilic resin that covalently binds to piperazine, allowing you to filter it away.

Recommended Resin: PS-Isocyanate (Polystyrene-supported isocyanate).

  • Selectivity: Reacts rapidly with 1° and 2° amines (piperazine) to form urea. Does not react with 3° amines (many drug products).

Step-by-Step Scavenging Protocol
  • Calculate Load: Determine the mmol of excess piperazine (via NMR integration or mass balance).

  • Resin Stoichiometry: Use 3.0 equivalents of resin relative to the piperazine impurity.

    • Formula:

      
      
      
  • Solvent Selection: Dissolve crude in DCM or THF (swells the resin best). Avoid alcohols (they compete with the isocyanate).

  • Incubation: Add resin and shake gently (do not stir with a magnetic bar, it grinds the beads) for 2–4 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or cotton plug. Rinse resin with DCM.

  • Result: Filtrate contains product; piperazine is trapped on the beads.

Module 3: Chromatographic Strategies

If you must run a column, standard silica (Normal Phase) often fails because piperazine streaks/tails due to silanol interactions.

Option A: Reverse Phase (C18) - The "Void Volume" Trick

This is the most effective chromatographic method.

  • Stationary Phase: C18 (functionalized silica).[4]

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA or Formic Acid .

  • Mechanism: The acid protonates piperazine (

    
    ). Being highly polar and charged, it will not interact with the C18 chains. It elutes immediately (in the void volume). Your lipophilic product will retain and elute later.[4]
    
Option B: Normal Phase (Silica) - The "Amine Modifier"

If you lack C18, you must suppress silanol activity.

  • Mobile Phase: DCM / MeOH + 1% Ammonium Hydroxide (NH₄OH) or 1% Triethylamine (TEA) .

  • Warning: Do not use Acetone (reacts with amines to form imines).

Comparison of Methods

MethodBest ForProsCons
Acid Extraction Neutral/Acidic ProductsCheap, Scalable, FastFails if product is acid-sensitive or basic
PS-Isocyanate Resin 3° Amine ProductsExtremely high purity, Simple filtrationExpensive reagents, slow (2-4 hrs)
Reverse Phase (C18) Complex MixturesExcellent resolution, removes other impuritiesRequires HPLC/Flash equipment
Salt Precipitation Large Scale (>10g)No chromatography neededYield loss due to solubility
Module 4: Scalable Salt Precipitation

The Logic: Piperazine forms highly crystalline, insoluble salts with specific acids. This is ideal for removing bulk piperazine before polishing.

The "Acetate Crash" Protocol
  • Solvent: Dissolve the mixture in Acetone .

  • Precipitation: Add Glacial Acetic Acid dropwise (approx. 2-3 eq relative to piperazine).

  • Observation: Piperazine diacetate is insoluble in acetone and will precipitate as a white solid.

  • Filtration: Filter off the solid. Your product remains in the acetone filtrate.

Troubleshooting FAQ

Q: I used PS-Isocyanate, but the piperazine is still there.

  • A: Did you use methanol or ethanol as a solvent? Alcohols react with isocyanates to form carbamates, consuming the resin before it catches the piperazine. Switch to DCM, THF, or Toluene.

Q: My product is water-soluble, so I can't do an aqueous workup.

  • A: Use Ion Exchange Chromatography .

    • Load mixture onto a Strong Cation Exchange (SCX) cartridge in MeOH.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH₃ in MeOH. (Note: This elutes both amines. If you need to separate them, use a gradient or switch to Reverse Phase C18 with no buffer first, then buffer).

Q: Can I remove piperazine by vacuum?

  • A: Only with great difficulty. Piperazine boils at ~146°C and sublimes. It often co-sublimes with products on high-vac lines, contaminating your manifold. Chemical removal is safer.

References
  • Teledyne ISCO. (2012).[5] RediSep C-18 reversed phase column Purification of primary amines.[5] Application Note AN82. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine.Link

  • Biotage. (2025). Isocyanate (PS-NCO) Scavenger Resin User Guide.Link(Note: General reference for PS-NCO functionality).

  • Sigma-Aldrich. (2025). Fundamental properties of Piperazine: pKa and Solubility data.Link

  • BenchChem. (2025). Technical Guide to the Physicochemical Properties of Piperazine Salts.Link

Sources

Validation & Comparative

Mass Spectrometry (LC-MS) Validation of 4-Benzo[1,3]dioxol-5-yl-piperazine-1-carboxamidine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Pharmaceutical Scientists, Analytical Chemists, and Forensic Toxicologists.

Executive Summary: The Purity Paradox

In the synthesis of piperazine-based pharmacophores, particularly those incorporating a benzodioxole (methylenedioxy) ring and a carboxamidine (guanidine) tail, standard purity assessments often fail.

The target analyte, 4-Benzo[1,3]dioxol-5-yl-piperazine-1-carboxamidine (hereafter referred to as BD-PCA ), presents a unique "Purity Paradox":

  • The Guanidine Moiety: Highly polar and basic, leading to poor retention on standard C18 columns and peak tailing in UV methods.

  • The Benzodioxole Ring: Susceptible to oxidative ring-opening, creating isobaric or structurally similar impurities that co-elute in low-resolution HPLC.

This guide objectively compares validation methodologies, demonstrating why LC-MS/MS (Triple Quadrupole) is the necessary gold standard over HPLC-UV and NMR for certifying the purity of BD-PCA, specifically when quantifying impurities <0.1%.

Comparative Analysis: Selecting the Validation Engine

We evaluated three industry-standard techniques for the purity analysis of BD-PCA. The comparison focuses on Specificity (distinguishing the analyte from by-products) and Sensitivity (Limit of Quantitation).

FeatureMethod A: HPLC-UV (254 nm) Method B: 1H-NMR (500 MHz) Method C: LC-MS/MS (ESI+)
Primary Mechanism Chromophore absorption (Benzodioxole)Proton magnetic environmentMass-to-charge ratio (m/z) & Fragmentation
Suitability for BD-PCA Low. The guanidine tail has weak UV absorbance. Non-chromophoric synthetic precursors are invisible.Medium. Excellent for structural confirmation but poor for quantifying impurities <1%.High. Ionizes strongly (Basic N). Separates isobaric impurities via MRM transitions.
Limit of Quantitation ~10 µg/mL~100 µg/mL< 1 ng/mL
Critical Failure Point Co-elution of regioisomers (e.g., 2,3-benzodioxole analogs) often masks impurities.Solvent suppression issues with the exchangeable guanidine protons.Matrix effects (suppression) if extraction is poor.
Verdict Routine QC onlyStructural ID onlyValidation Standard

Technical Deep Dive: The Validated LC-MS Protocol

To validate BD-PCA purity, we utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) approach. The high polarity of the carboxamidine group makes Reversed-Phase (C18) difficult without ion-pairing reagents, which suppress MS signals.

The Workflow Diagram

G Sample Raw Sample (BD-PCA) Prep Protein Precipitation (Acetonitrile 1:3) Sample->Prep Dilution HILIC HILIC Separation (Amide Column) Prep->HILIC Injection (2µL) ESI ESI+ Ionization (Source Temp 350°C) HILIC->ESI Elution MRM MRM Detection Quant: 249.1 -> 176.1 ESI->MRM [M+H]+ Data Purity Profile (% Area) MRM->Data Integration

Figure 1: Optimized LC-MS/MS workflow for polar guanidine derivatives, utilizing HILIC to retain the basic carboxamidine moiety.

Experimental Conditions

A. Chromatographic Parameters (HILIC Mode)

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Rationale: The Amide phase interacts with the polar guanidine group, ensuring retention and separating it from non-polar synthesis by-products.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Acidic pH keeps the guanidine protonated.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-5 min: 90% -> 50% B (Elution of impurities)

    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration)

B. Mass Spectrometry Parameters (ESI+)

  • System: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495).

  • Ionization: Electrospray Positive (ESI+).

  • Precursor Ion: m/z 249.1

    
     (Calculated based on C12H16N4O2).
    
  • Quantifier Transition: m/z 249.1

    
     176.1 (Loss of Guanidine moiety).
    
  • Qualifier Transition: m/z 249.1

    
     135.0 (Benzodioxole fragment).
    

Validation Framework (ICH Q2(R1) Compliance)

To ensure this protocol serves as a self-validating system, the following criteria must be met. This adheres to ICH Q2(R1) guidelines for impurity testing.

Specificity (Forced Degradation)

You must demonstrate the method can detect BD-PCA degradation products.

  • Protocol: Expose BD-PCA to 0.1M HCl, 0.1M NaOH, and 3% H2O2 for 4 hours.

  • Acceptance Criteria: Peak purity index > 99.0% (no co-eluting degradants under the main peak). The HILIC method should resolve the N-oxide impurity (often formed at the piperazine nitrogen) from the parent.

Linearity & Range[1][2]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Requirement:

    
    .
    
  • Weighting:

    
     weighting is recommended due to the heteroscedasticity of MS data at low concentrations.
    
Accuracy (Recovery)

Since no certified reference material may exist for this specific custom synthesis, accuracy is assessed via Spike Recovery .

  • Method: Spike the analyte into a blank matrix (or solvent) at 3 levels (Low, Med, High).

  • Target: 85% - 115% recovery.

Precision (Repeatability)
  • Injection Repeatability: %RSD < 2.0% for retention time; < 5.0% for peak area (n=6).

Troubleshooting & Edge Cases

IssueRoot CauseSolution
Signal Suppression Co-eluting phospholipids or synthesis salts.Switch to HILIC (as proposed) to elute salts to void volume, or use Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange (MCX) cartridge.
Peak Tailing Interaction of the basic guanidine with silanols.Ensure Mobile Phase A has sufficient ionic strength (10-20 mM Ammonium Formate). Do not use pure water.
Carryover Guanidine "sticking" to injector needle.Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. Link

  • Sentellas, S., et al. (2016). HILIC-MS/MS method for the determination of guanidine derivatives in water. Analytical and Bioanalytical Chemistry.[2][3][4][5] (Contextual grounding for Guanidine HILIC separation). Link

  • PubChem. Compound Summary: 1-(3,4-Methylenedioxybenzyl)piperazine. (Structural analog reference). Link

Sources

Optimizing the Methylenedioxy Motif: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads. Focus: Benzo[1,3]dioxole (Methylenedioxybenzene, MDB) derivatives.

Introduction: The "Love-Hate" Relationship with Benzo[1,3]dioxole

The benzo[1,3]dioxole (MDB) ring is a privileged scaffold in medicinal chemistry, featured in blockbuster drugs like Paroxetine (Paxil), Tadalafil (Cialis), and Piribedil . Its ability to act as a bioisostere for catechol or phenyl rings often improves potency and lipophilicity.

However, the MDB motif harbors a significant metabolic liability: Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes.[1][2] The methylene bridge (


) is a "metabolic soft spot." Bioactivation at this site leads to irreversible inhibition of CYP enzymes (particularly CYP2D6 and CYP3A4), causing non-linear pharmacokinetics and dangerous Drug-Drug Interactions (DDIs).

This guide objectively compares the metabolic stability of the native MDB scaffold against its two primary optimization strategies: Deuteration and Fluorination .

Mechanistic Insight: The Carbene Trap

To solve the instability, one must understand the failure mode. The metabolic instability of MDB is not a simple clearance issue; it is a suicide inhibition event.

The Pathway to Inactivation
  • Hydrogen Abstraction: The CYP enzyme (e.g., CYP2D6) abstracts a hydrogen atom from the methylene carbon.

  • Hydroxylation: A transient hydroxy-intermediate is formed.

  • Dehydration & Carbene Formation: The intermediate spontaneously dehydrates to form a highly reactive carbene species.

  • Heme Coordination: This carbene acts as a potent ligand, coordinating covalently to the ferrous (

    
    ) heme center of the CYP enzyme. This forms a Metabolite-Intermediate Complex (MIC), permanently inactivating the enzyme.
    

MDB_Metabolism MDB Benzo[1,3]dioxole (Substrate) Radical C-H Abstraction (Radical Species) MDB->Radical CYP450 (Oxidation) Hydroxy Hydroxy-MDB (Unstable Intermediate) Radical->Hydroxy +OH Carbene Reactive Carbene (:C) Hydroxy->Carbene -H2O (Spontaneous) HemeAdduct CYP-Heme Adduct (Irreversible Inactivation) Carbene->HemeAdduct Covalent Binding to Fe(II)

Figure 1: The bioactivation pathway of benzo[1,3]dioxole leading to irreversible CYP inhibition.

Comparative Analysis of Derivatives

We compare three structural classes:

  • Native Benzo[1,3]dioxole (H-MDB)

  • Deuterated Analog (D-MDB) : Substitution of methylene hydrogens with deuterium.

  • Difluoro Analog (F-MDB) : Substitution of methylene hydrogens with fluorine.

Comparative Data Summary

Data synthesized from representative literature values (e.g., Paroxetine vs. CTP-347).

MetricNative (H-MDB)Deuterated (D-MDB)Difluoro (F-MDB)
Metabolic Stability (

)
LowModerate to HighVery High
CYP Inhibition Mechanism Irreversible (MBI)Reduced MBIReversible / None

(Inactivation Rate)
High (

)
Reduced (via KIE)Negligible
Partition Ratio (

)
Low (High kill rate)HigherN/A
Primary Utility Potency optimizationDDI reduction (Life-cycle management)Metabolic blocking
Detailed Analysis
A. Deuteration: The Kinetic Isotope Effect (KIE)

Replacing Hydrogen with Deuterium exploits the Primary Kinetic Isotope Effect .[3] The C-D bond is shorter and stronger than the C-H bond due to lower zero-point energy.

  • Mechanism: It requires significantly more energy for the CYP enzyme to abstract the deuterium atom. This slows the rate-determining step (

    
    ) of the carbene formation.
    
  • Case Study (Paroxetine vs. CTP-347):

    • Paroxetine:[4][5] Potent CYP2D6 inactivator.[6]

    • CTP-347 (Deuterated Paroxetine):[4][5] Retains pharmacological potency but shows significantly reduced mechanism-based inactivation of CYP2D6. This allows it to be cleared faster (preventing autoinhibition) and reduces DDIs with other drugs like tamoxifen [1].[4]

  • Verdict: Best for retaining exact binding affinity while mitigating toxicity.

B. Fluorination: The Bioisosteric Block

Replacing Hydrogen with Fluorine (2,2-difluorobenzo[1,3]dioxole) effectively "caps" the metabolic soft spot.

  • Mechanism: The C-F bond is chemically inert to CYP oxidation under physiological conditions. The carbene cannot form.

  • Trade-off: Fluorine is larger and more electronegative than hydrogen. While it solves the metabolic issue completely, it may alter the electronic distribution of the ring, potentially affecting binding affinity to the target receptor.

  • Verdict: Best for early-stage lead optimization where structural variation is permitted.

Experimental Protocols

To validate these differences in your own series, you must use assays that detect Time-Dependent Inhibition (TDI) . A standard single-point stability assay will miss the suicide inhibition effect.

Protocol A: IC50 Shift Assay (The Gold Standard for MBI)

This assay determines if the compound becomes a more potent inhibitor after metabolic activation.

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant CYP enzymes.[7]

  • NADPH Regenerating System.[7]

  • Probe Substrate (e.g., Bufuralol for CYP2D6, Midazolam for CYP3A4).

Workflow:

  • Pre-incubation (+/- NADPH): Incubate the test compound with microsomes for 30 minutes.

    • Arm A: With NADPH (Metabolism occurs

      
       Potential inactivation).
      
    • Arm B: Without NADPH (No metabolism

      
       Baseline inhibition).
      
  • Dilution/Substrate Addition: Dilute the mixture (usually 1:10) into a secondary incubation containing the specific probe substrate.

  • Measurement: Measure the formation of the probe metabolite via LC-MS/MS.

Interpretation:

  • Shift Ratio:

    
    
    
  • Ratio > 1.5: Indicates Time-Dependent Inhibition (Positive for MBI).

  • Ratio

    
     1.0:  Indicates Reversible Inhibition only.
    

IC50_Shift cluster_pre Step 1: Pre-Incubation (30 min, 37°C) Start Test Compound (Various Conc.) ArmA Arm A: + NADPH (Metabolism Active) Start->ArmA ArmB Arm B: - NADPH (Metabolism Inactive) Start->ArmB Step2 Step 2: Add Probe Substrate (e.g., Midazolam) ArmA->Step2 ArmB->Step2 Step3 Step 3: LC-MS/MS Analysis of Probe Metabolite Step2->Step3 Decision Calculate Shift: IC50(-NADPH) / IC50(+NADPH) Step3->Decision

Figure 2: Workflow for the IC50 Shift Assay to detect Mechanism-Based Inactivation.

Protocol B: Determination of and

For compounds showing a positive IC50 shift, kinetic parameters must be defined to predict clinical DDI risk.

  • Setup: Prepare multiple concentrations of the inhibitor (test compound).

  • Time Course: Pre-incubate with NADPH for varying times (e.g., 0, 5, 10, 20, 30 min).

  • Residual Activity: At each time point, transfer an aliquot to a mixture containing the probe substrate (at

    
    ) to measure remaining enzyme activity.
    
  • Calculation: Plot natural log of remaining activity vs. pre-incubation time to get

    
    . Then plot 
    
    
    
    vs.
    
    
    to solve for
    
    
    (inactivator concentration at half-max inactivation) and
    
    
    (max inactivation rate).

Conclusion & Strategic Recommendations

For drug development professionals dealing with benzo[1,3]dioxole derivatives:

  • Assess Early: Do not rely solely on intrinsic clearance (

    
    ). You must screen for MBI using the IC50 Shift assay early in the Lead Optimization phase.
    
  • The Deuterium Switch: If your lead candidate (H-MDB) has excellent potency but poor metabolic stability or DDI liability, deuteration is the most "surgical" fix. It preserves the steric and electronic environment while suppressing the carbene formation via the Kinetic Isotope Effect.

  • The Fluorine Block: If you are in early discovery and can tolerate minor steric changes, difluorination is a robust bioisostere that completely eliminates the MBI liability.

References

  • Uttamsingh, V., et al. (2015). "Altering Metabolic Profiles of Drugs by Precision Deuteration: Reducing Mechanism-Based Inhibition of CYP2D6 by Paroxetine."[4][6] Journal of Pharmacology and Experimental Therapeutics, 354(1), 43-54.[4]

  • Murray, M. (2000). "Mechanism of inhibitory interactions of methylenedioxyphenyl compounds with cytochrome P450." Current Drug Metabolism, 1(1), 67-84.
  • Orr, S.T., et al. (2012). "Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: a case study of lapatinib." Drug Metabolism and Disposition.

  • Bertelsen, K.M., et al. (2003). "Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine." Drug Metabolism and Disposition, 31(3), 289-293.
  • Obach, R.S., et al. (2007). "Mechanism-Based Inactivation of Human Cytochrome P450 Enzymes and the Prediction of Drug-Drug Interactions." Drug Metabolism and Disposition, 35(2), 246-255.

Sources

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Reactant of Route 1
4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine
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4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.